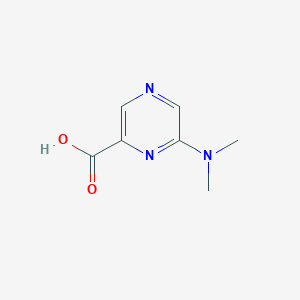

6-(Dimethylamino)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(dimethylamino)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(2)6-4-8-3-5(9-6)7(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFADYEKKBJUDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361626 | |

| Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40262-53-1 | |

| Record name | 6-(dimethylamino)pyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 6-(Dimethylamino)pyrazine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(dimethylamino)pyrazine-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document outlines a plausible synthetic pathway based on established chemical transformations. Furthermore, it details the expected characterization of the compound using modern analytical techniques. This guide is intended to be a practical resource for researchers in organic synthesis and pharmaceutical development.

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The pyrazine ring is a key pharmacophore in various approved drugs, exhibiting a wide range of therapeutic activities. The introduction of substituents, such as a dimethylamino group, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, target-binding affinity, and pharmacokinetic profile. This compound is, therefore, a valuable building block for the synthesis of novel therapeutic agents.

Proposed Synthetic Pathway

A plausible starting material is the commercially available 6-chloropyrazine-2-carboxylic acid or its corresponding ester. The ester is often preferred to avoid potential side reactions involving the carboxylic acid moiety.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Methyl 6-(dimethylamino)pyrazine-2-carboxylate

-

To a solution of methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base, for instance, potassium carbonate (2.0-3.0 eq).

-

A solution of dimethylamine (e.g., 2.0 M in THF, 2.0-3.0 eq) is added dropwise to the reaction mixture.

-

The reaction mixture is heated to a temperature ranging from 80-120 °C and stirred for several hours, while the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

The methyl 6-(dimethylamino)pyrazine-2-carboxylate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq), is added to the solution.

-

The mixture is stirred at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

-

The reaction mixture is then acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

-

The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

Caption: Workflow for the characterization of the synthesized compound.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | To be determined experimentally |

| Solubility | Likely soluble in polar organic solvents |

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring and the methyl protons of the dimethylamino group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (around 160-180 ppm).

Table of Expected NMR Data

| Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ~8.0-8.5 | Singlet |

| ~7.0-7.5 | Singlet | |

| ~3.1 | Singlet | |

| >10 | Broad Singlet | |

| ¹³C NMR | ~165-170 | - |

| ~155-160 | - | |

| ~140-145 | - | |

| ~125-130 | - | |

| ~35-40 | - |

Mass Spectrometry

Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition.

Table of Predicted Mass Spectrometry Data [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 168.07675 |

| [M+Na]⁺ | 190.05869 |

| [M-H]⁻ | 166.06219 |

| [M]⁺ | 167.06892 |

Conclusion

This technical guide outlines a proposed synthetic route and a comprehensive characterization plan for this compound. While a specific published protocol is lacking, the presented methodology, based on fundamental organic chemistry principles, provides a solid foundation for its successful synthesis and characterization in a laboratory setting. The availability of this compound will undoubtedly facilitate the exploration of novel pyrazine-based derivatives for potential therapeutic applications. Researchers are encouraged to use this guide as a starting point and to optimize the reaction conditions to achieve the best possible outcomes.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(dimethylamino)pyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 6-(dimethylamino)pyrazine-2-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound is a heterocyclic organic compound with a pyrazine core, substituted with a dimethylamino group and a carboxylic acid. These functional groups are key determinants of its chemical behavior and potential biological activity.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 40262-53-1 | |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | |

| Predicted Boiling Point | 360.0 ± 42.0 °C at 760 mmHg | |

| Predicted XlogP | 1.0 | [1] |

| Physical Form | Solid |

Synthesis Methodology

A plausible and commonly employed synthetic route to this compound involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, on the pyrazine ring with dimethylamine. A likely precursor for this synthesis is 6-chloropyrazine-2-carboxylic acid.

Experimental Protocol: Synthesis from 6-chloropyrazine-2-carboxylic acid

This protocol is adapted from general procedures for the amination of chloropyrazines.[3]

Materials:

-

6-chloropyrazine-2-carboxylic acid

-

Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

A suitable organic solvent (e.g., THF, DMSO, or ethanol)

-

Base (e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a round-bottom flask, dissolve 6-chloropyrazine-2-carboxylic acid in a suitable anhydrous solvent.

-

Add a base to the mixture to act as an acid scavenger.

-

Add a solution of dimethylamine dropwise to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux and monitored by a suitable technique (e.g., TLC or LC-MS) to determine the completion of the reaction.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous workup. This typically involves dissolving the residue in water and adjusting the pH to an acidic value (e.g., pH 3-4) with an appropriate acid (e.g., HCl) to precipitate the product.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Below is a workflow diagram illustrating this synthetic process.

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of aminopyrazine derivatives has garnered significant interest in medicinal chemistry, particularly as kinase inhibitors.[4][5] Kinases are crucial enzymes that regulate a multitude of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Several aminopyrazine-based compounds have been shown to target key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[6][7] These pathways are often hyperactivated in cancer cells, making them attractive targets for therapeutic intervention.

The diagram below illustrates a simplified representation of these signaling pathways and indicates the potential point of intervention for a kinase inhibitor.

Caption: Simplified PI3K/AKT/mTOR and Ras/Raf/MEK/ERK signaling pathways with potential inhibition points for aminopyrazine compounds.

The structural features of this compound, particularly the aminopyrazine core, suggest that it could be a candidate for investigation as a kinase inhibitor. Further research, including in vitro kinase assays and cell-based studies, would be necessary to elucidate its specific biological targets and mechanism of action.

References

- 1. PubChemLite - this compound (C7H9N3O2) [pubchemlite.lcsb.uni.lu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of 6-(Dimethylamino)pyrazine-2-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of derivatives based on the pyrazine-2-carboxylic acid scaffold. Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms, is a significant motif in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities.[1] This document consolidates quantitative data, details key experimental protocols, and visualizes relevant pathways and workflows to support ongoing research and development in this area.

Overview of Biological Activities

Derivatives of pyrazine-2-carboxylic acid have been investigated for a range of therapeutic applications. The primary activities reported in the literature include antimicrobial (antibacterial and antifungal), antitubercular, and photosynthesis inhibition. The core structure is often modified—typically as amides or esters—by reacting the carboxylic acid with various substituted anilines, piperazines, or aminothiazoles to generate diverse chemical libraries for screening.[2][3]

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial properties of pyrazine-2-carboxylic acid derivatives. These compounds have shown activity against a variety of Gram-positive and Gram-negative bacteria as well as fungal strains.

Quantitative Antimicrobial Data

The antimicrobial potency of these derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC). A summary of reported MIC values for various pyrazine-2-carboxylic acid derivatives against different microbial strains is presented below.

| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | MIC (µmol/dm³) | Reference |

| P10 | Piperazine Derivative¹ | C. albicans | 3.125 | - | [4] |

| P4 | Piperazine Derivative² | C. albicans | 3.125 | - | [4] |

| P3, P4, P7, P9 | Piperazine Derivatives | E. coli | 50 | - | [4] |

| P6, P7, P9, P10 | Piperazine Derivatives | P. aeruginosa | 25 | - | [4] |

| 2d | 3-Methylphenyl Amide³ | Various Fungi | - | 31.25 - 500 | [5][6] |

| 2f | 3-Methylphenyl Amide⁴ | Various Fungi | - | 31.25 - 500 | [5][6] |

| 8 | Thiazol-2-yl Amide⁵ | T. mentagrophytes | - | 31.25 | [3] |

¹(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone.[4] ²(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone.[4] ³3-methylphenyl amide of 6-chloropyrazine-2-carboxylic acid.[5][6] ⁴3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid.[5][6] ⁵5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide.[3]

Proposed Antimicrobial Mechanism of Action

Molecular docking studies suggest that the antibacterial activity of certain pyrazine-2-carboxylic acid derivatives may stem from the inhibition of GlcN-6-P synthase.[4] This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it a viable target for novel antibacterial agents.[1]

Antitubercular Activity

Pyrazinamide, a derivative of pyrazine, is a first-line drug for treating tuberculosis.[2] This has spurred research into other pyrazine-based compounds, including amides of substituted pyrazine-2-carboxylic acids, for their activity against Mycobacterium tuberculosis.

Quantitative Antitubercular Data

Activity is often reported as the percentage inhibition of mycobacterial growth at a specific concentration.

| Compound ID | Derivative Class | % Inhibition vs M. tuberculosis | Lipophilicity (log P) | Reference |

| 2o | 3,5-bis(trifluoromethyl)phenyl Amide¹ | 72% | 6.85 | [2][5][6] |

| 18 | 3,5-dibromo-4-hydroxyphenyl Amide² | 72% | 6.00 | [3] |

| 16 | 3,5-dibromo-4-hydroxyphenyl Amide³ | 54-72% | - | [3] |

| 17 | 3,5-dibromo-4-hydroxyphenyl Amide⁴ | 54-72% | - | [3] |

¹3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid.[2][5][6] ²5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide.[3] ³N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide.[3] ⁴6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide.[3]

Photosynthesis Inhibition

Certain amides of pyrazine-2-carboxylic acids have been identified as potent inhibitors of the oxygen evolution rate in spinach chloroplasts, indicating an effect on photosynthetic electron transport.[2][6] This activity is often explored for developing new herbicides.

Quantitative Photosynthesis Inhibition Data

The half maximal inhibitory concentration (IC50) is used to quantify the potency of these compounds.

| Compound ID | Derivative Class | IC50 (mmol/dm³) | Reference |

| 2m | 3,5-bis(trifluoromethyl)phenyl Amide¹ | 0.026 | [5][6] |

| 27 | 5-bromo-2-hydroxyphenyl Amide² | 0.0419 (41.9 µmol/L) | [3] |

| 4 | Thiazol-2-yl Amide³ | 0.0495 (49.5 µmol/L) | [3] |

| 2f | 3-methylphenyl Amide⁴ | 0.063 | [5][6] |

¹(3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid.[5][6] ²5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide.[3] ³5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide.[3] ⁴3-methylphenyl amide of 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid.[5][6]

Experimental Protocols

This section details the methodologies for the synthesis of pyrazine-2-carboxylic acid derivatives and the biological assays used to evaluate them.

General Synthesis of Pyrazine-2-Carboxamides

The primary method for synthesizing the amide derivatives involves a condensation reaction.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 6-(dimethylamino)pyrazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic analysis of 6-(dimethylamino)pyrazine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible literature, this document presents a comprehensive analysis based on predicted data and established spectroscopic principles derived from analogous structures. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering predicted data tables, generalized experimental protocols, and a workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of pyrazine derivatives.

Introduction

This compound is a substituted pyrazine derivative. The pyrazine ring is a core scaffold in numerous biologically active molecules and approved drugs. The substituents, a dimethylamino group and a carboxylic acid, are expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the compound. This guide provides a foundational understanding of the expected spectroscopic signatures of this compound.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from closely related pyrazine derivatives and established principles of spectroscopic interpretation.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons, the dimethylamino group protons, and the carboxylic acid proton.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ) ppm | Multiplicity |

| ~13.0 - 11.0 | Singlet (broad) |

| ~8.4 | Singlet |

| ~7.9 | Singlet |

| ~3.2 | Singlet |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~168 | -COOH |

| ~158 | Pyrazine C-6 |

| ~145 | Pyrazine C-2 |

| ~138 | Pyrazine C-3 |

| ~130 | Pyrazine C-5 |

| ~38 | -N(CH₃)₂ |

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Predicted IR Absorption Data | |

| Frequency (cm⁻¹) | Intensity |

| 3300 - 2500 | Broad |

| ~1710 | Strong |

| ~1600, ~1540 | Medium-Strong |

| ~1380 | Medium |

| ~1200 | Medium |

| ~900 | Medium-Weak |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented is based on predicted fragmentation patterns.[1]

| Predicted Mass Spectrometry Data | |

| Adduct | m/z |

| [M+H]⁺ | 168.07675 |

| [M+Na]⁺ | 190.05869 |

| [M-H]⁻ | 166.06219 |

| [M]⁺ | 167.06892 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound.

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: spectral width of 16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-5 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR.

-

Process the data similarly to the proton spectrum.

-

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Acquisition:

-

Introduce the sample into the ion source, typically via direct infusion or coupled with a liquid chromatograph.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

The mass range should be set to cover the expected molecular weight of the compound.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

References

A Theoretical and Computational Guide to 6-(Dimethylamino)pyrazine-2-carboxylic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the standard theoretical and computational methodologies applicable to the study of 6-(dimethylamino)pyrazine-2-carboxylic acid. While specific experimental and computational data for this exact molecule are not extensively available in published literature, this paper outlines a robust framework for its in-silico investigation. The methodologies detailed herein are based on established computational chemistry practices for similar pyrazine derivatives and are intended to serve as a blueprint for future research. This guide covers quantum chemical calculations for geometry optimization and electronic property analysis, simulated spectroscopic analysis, and molecular docking studies for predicting interactions with biological targets. All data is presented in a clear, tabular format, and key workflows are visualized using diagrams to facilitate understanding.

Introduction

Pyrazine and its derivatives are a well-known class of heterocyclic compounds with significant applications in the pharmaceutical and food industries. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive scaffolds for drug design. This compound, a specific derivative, holds potential for further investigation due to its structural features. Theoretical and computational studies provide a powerful and cost-effective means to explore the molecular properties, reactivity, and potential biological interactions of such novel compounds before undertaking extensive experimental synthesis and testing.

This whitepaper details a hypothetical, yet standard, computational workflow for the comprehensive study of this compound. The outlined protocols are designed to furnish researchers and drug development professionals with a foundational understanding of the molecule's physicochemical characteristics and its potential as a therapeutic agent.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and geometric parameters of a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Experimental Protocol: Geometry Optimization and Electronic Properties

A common and effective protocol for the quantum chemical analysis of a molecule like this compound is as follows:

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[1][2]

-

Basis Set: 6-311++G(d,p) is a suitable basis set that includes polarization and diffuse functions, which are important for accurately describing systems with heteroatoms and potential hydrogen bonding.

-

Solvation Model: To simulate a more biologically relevant environment, a continuum solvation model such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with water as the solvent can be employed.

-

Calculations Performed:

-

Geometry Optimization: To find the lowest energy conformation of the molecule.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

-

Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Molecular Electrostatic Potential (MEP), and Mulliken population analysis.

-

Data Presentation: Hypothetical Calculated Properties

The following tables summarize the kind of quantitative data that would be obtained from the aforementioned quantum chemical calculations for this compound.

Table 1: Optimized Geometric Parameters (Hypothetical Data)

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| N1-C2 | 1.335 |

| C2-C3 | 1.408 |

| C3-N4 | 1.332 |

| N4-C5 | 1.398 |

| C5-C6 | 1.385 |

| C6-N1 | 1.340 |

| C2-C(O)OH | 1.510 |

| C(O)-OH | 1.350 |

| C=O | 1.220 |

| C6-N(CH₃)₂ | 1.370 |

| Bond Angles (°) ** | |

| C6-N1-C2 | 118.5 |

| N1-C2-C3 | 121.0 |

| C2-C3-N4 | 120.8 |

| C3-N4-C5 | 118.2 |

| N4-C5-C6 | 120.5 |

| C5-C6-N1 | 121.0 |

| Dihedral Angles (°) ** | |

| N1-C2-C(O)-O | 178.5 |

| C5-C6-N(CH₃)₂-C | -175.0 |

Table 2: Calculated Electronic Properties (Hypothetical Data)

| Property | Value |

| Energy of HOMO | -6.25 eV |

| Energy of LUMO | -1.89 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.36 eV |

| Dipole Moment | 3.45 Debye |

| Mulliken Charge on N1 | -0.45 e |

| Mulliken Charge on N4 | -0.48 e |

| Mulliken Charge on O (carbonyl) | -0.55 e |

| Mulliken Charge on O (hydroxyl) | -0.62 e |

Simulated Spectroscopic Analysis

Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule. These simulated spectra can be used to aid in the interpretation of experimental data and to assign specific vibrational modes to the observed spectral bands.

Experimental Protocol: Vibrational Frequency Calculation

The vibrational frequencies are typically calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The output provides the frequencies of the normal modes of vibration and their corresponding IR intensities and Raman activities.

Data Presentation: Hypothetical Vibrational Frequencies

Table 3: Selected Calculated Vibrational Frequencies and Assignments (Hypothetical Data)

| Frequency (cm⁻¹) | IR Intensity | Assignment |

| 3450 | High | O-H stretch (carboxylic acid) |

| 3080 | Medium | C-H stretch (aromatic) |

| 2950 | Medium | C-H stretch (methyl groups) |

| 1720 | Very High | C=O stretch (carbonyl) |

| 1610 | High | C=N/C=C ring stretch |

| 1450 | Medium | C-H bend (methyl groups) |

| 1380 | High | C-N stretch (dimethylamino) |

| 1250 | High | C-O stretch (carboxylic acid) |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] In drug discovery, it is used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Experimental Protocol: Molecular Docking

A typical molecular docking workflow would involve the following steps:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from the optimized geometry calculation.

-

Assign partial charges and define rotatable bonds.

-

-

Docking Software: AutoDock, Glide, or similar molecular docking software.

-

Grid Generation: Define a grid box that encompasses the active site of the protein.

-

Docking Simulation: Run the docking algorithm to generate a series of possible binding poses for the ligand.

-

Analysis: Analyze the results based on the predicted binding energy (scoring function) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Data Presentation: Hypothetical Molecular Docking Results

Table 4: Hypothetical Molecular Docking Results with a Kinase Target

| Binding Pose | Predicted Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| 1 | -8.5 | LYS72 | Hydrogen Bond |

| ASP184 | Hydrogen Bond, Salt Bridge | ||

| LEU132 | Hydrophobic | ||

| PHE185 | Pi-Pi Stacking | ||

| 2 | -7.9 | GLU91 | Hydrogen Bond |

| VAL23 | Hydrophobic |

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

Caption: A typical workflow for computational analysis.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a kinase by the hypothetical drug.

Conclusion

This technical guide has outlined a comprehensive and standard computational methodology for the theoretical investigation of this compound. By employing quantum chemical calculations and molecular docking simulations, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The presented protocols for data generation and visualization serve as a practical framework for future in-silico studies. The application of these computational approaches can accelerate the drug discovery process by enabling a rational, structure-based design of novel therapeutic agents based on the pyrazine scaffold. Further experimental validation is a necessary and complementary step to confirm the theoretical predictions.

References

- 1. A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicaljournal.org [chemicaljournal.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential Therapeutic Targets of 6-(dimethylamino)pyrazine-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction: 6-(dimethylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound belonging to the pyrazine class of molecules. While direct pharmacological data for this specific molecule is not extensively available in public literature, the pyrazine-2-carboxylic acid scaffold is a key pharmacophore in numerous biologically active compounds. This technical guide aims to provide an in-depth overview of the potential therapeutic targets of this compound by examining the established activities of its close structural analogs and the broader class of pyrazine-2-carboxylic acid derivatives. This analysis will serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this chemical series.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of pyrazine-2-carboxylic acid have demonstrated significant potential as antimicrobial agents, particularly against Mycobacterium tuberculosis and various fungal strains. This suggests that this compound could be a valuable starting point for the development of novel anti-infective drugs.

Antitubercular Potential

The pyrazine ring is a core component of pyrazinamide, a first-line antitubercular drug. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane potential and interferes with energy production in Mycobacterium tuberculosis.

While the direct antitubercular activity of this compound has not been reported, various amide derivatives of substituted pyrazine-2-carboxylic acids have been synthesized and evaluated for their inhibitory effects. For instance, certain amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid have shown significant inhibition of Mycobacterium tuberculosis.[1][2]

Experimental Protocol: Antimycobacterial Susceptibility Testing

A common method for evaluating the antitubercular activity of compounds is the Microplate Alamar Blue Assay (MABA).

-

Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294).

-

Assay Principle: Resazurin, a blue-colored, non-fluorescent indicator dye, is reduced to the pink-colored, fluorescent resorufin by the metabolic activity of viable mycobacteria. The inhibition of this conversion is a measure of the compound's antimycobacterial activity.

-

Methodology:

-

Two-fold serial dilutions of the test compounds are prepared in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.

-

A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

The plates are incubated at 37°C for 5-7 days.

-

A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Antifungal and Antibacterial Potential

Several studies have explored the broader antimicrobial properties of pyrazine-2-carboxylic acid derivatives.[1][2] Molecular docking studies of some novel pyrazine-2-carboxylic acid derivatives have suggested that GlcN-6-P synthase could be a potential target for their antibacterial activity.

Table 1: Antimicrobial Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives

| Compound/Derivative | Target Organism/Assay | Activity | Reference |

| Amides of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | Significant inhibition | [1][2] |

| Novel pyrazine-2-carboxylic acid-piperazine derivatives | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Moderate to good antimicrobial activity | |

| 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | Various fungal strains | Poor in vitro antifungal effect | [1][2] |

Logical Workflow for Antimicrobial Drug Discovery

Caption: A streamlined workflow for antimicrobial drug discovery.

Kinase Inhibition: A Potential Avenue for Anticancer and Anti-inflammatory Therapies

The pyrazine moiety is a well-established scaffold in the design of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This suggests that this compound could be explored for its potential as a kinase inhibitor.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Inhibition of HPK1 can enhance the anti-tumor immune response. Pyrazine carboxamides have been identified as potent and selective HPK1 inhibitors.

Rho-associated coiled-coil containing protein kinase (ROCK) Inhibition

ROCK inhibitors have therapeutic potential in a variety of cardiovascular diseases. Certain pyrazine and pyridine derivatives have been patented as Rho kinase inhibitors.

Experimental Protocol: Kinase Inhibition Assay

A common method to assess kinase inhibition is the ADP-Glo™ Kinase Assay.

-

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Methodology:

-

The kinase, substrate, ATP, and test compound are incubated together in a reaction buffer.

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce light.

-

The luminescence signal is measured, which correlates with the amount of ADP produced and thus the kinase activity. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the kinase activity.

-

Signaling Pathway: Simplified T-Cell Receptor (TCR) Signaling and HPK1 Inhibition

Caption: HPK1 negatively regulates T-cell activation.

Photosynthesis Inhibition: An Indicator of Potential Bioactivity

While not a direct therapeutic target in humans, the inhibition of photosynthesis in spinach chloroplasts by some pyrazine-2-carboxylic acid amides is a noteworthy biological activity.[1][2] This indicates that these compounds can interact with and disrupt biological electron transport chains. This activity could potentially be translated to other biological systems where electron transport is crucial.

Table 2: Photosynthesis Inhibitory Activity of a Pyrazine-2-Carboxylic Acid Derivative

| Compound/Derivative | Target Organism/Assay | Activity (IC50) | Reference |

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Oxygen evolution rate in spinach chloroplasts | 0.026 mmol·dm⁻³ | [1][2] |

Experimental Protocol: Measurement of Oxygen Evolution Rate

-

Principle: The rate of photosynthesis can be determined by measuring the rate of oxygen evolution from isolated chloroplasts using a Clark-type oxygen electrode.

-

Methodology:

-

Chloroplasts are isolated from fresh spinach leaves.

-

The chloroplast suspension is placed in a reaction vessel with a suitable buffer and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol).

-

The test compound is added to the suspension.

-

The reaction is initiated by illumination, and the change in oxygen concentration is monitored over time using an oxygen electrode.

-

The rate of oxygen evolution is calculated, and the IC50 value for the test compound is determined.

-

Conclusion

While direct experimental data on the therapeutic targets of this compound is currently lacking, the analysis of its structural analogs provides a strong foundation for future research. The pyrazine-2-carboxylic acid scaffold is a versatile platform for the development of novel therapeutics, with demonstrated potential in the areas of antimicrobial, anticancer, and anti-inflammatory applications. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to utilize the experimental protocols and consider the potential signaling pathways outlined in this guide to direct their future studies.

References

The Enduring Legacy of Pyrazine-2-Carboxylic Acid: A Journey from Discovery to Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine-2-carboxylic acid scaffold represents a cornerstone in the edifice of modern medicinal chemistry. Its deceptively simple heterocyclic structure has given rise to a remarkable array of therapeutic agents that have left an indelible mark on global health. This technical guide delves into the rich history of pyrazine-2-carboxylic acid and its derivatives, from their initial discovery to their evolution into life-saving pharmaceuticals. We will explore the key milestones, synthetic methodologies, and the quantitative biological data that underscore the therapeutic potential of this versatile pharmacophore. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the ongoing quest for novel therapeutics.

A Historical Perspective: From Obscurity to Clinical Prominence

The journey of pyrazine-2-carboxylic acid derivatives from laboratory curiosities to clinical mainstays is a testament to serendipity, meticulous scientific inquiry, and the relentless pursuit of effective treatments for infectious diseases. While the parent pyrazine ring was known to chemists in the 19th century, the therapeutic potential of its derivatives remained largely untapped until the mid-20th century.

A pivotal moment in this narrative is the discovery of pyrazinamide , a cornerstone of modern tuberculosis therapy. First synthesized in 1936, its profound antitubercular activity was not recognized until 1952. This discovery was remarkable as pyrazinamide exhibits no in vitro activity at neutral pH, a characteristic that would have likely led to its dismissal in conventional screening protocols. However, the observation that nicotinamide, a structural relative, possessed activity against Mycobacterium tuberculosis prompted further investigation into its pyrazine analogue. Subsequent studies in animal models revealed its potent sterilizing effect, particularly against semi-dormant bacilli in acidic environments, a characteristic that has been instrumental in shortening the duration of tuberculosis treatment.

Decades later, the pyrazine-2-carboxamide core would once again emerge at the forefront of antiviral research with the development of favipiravir (T-705). Developed by Toyama Chemical Co., Ltd. and approved for medical use in Japan in 2014, favipiravir is a broad-spectrum antiviral agent with activity against a range of RNA viruses.[1] Its development was a more targeted effort, building on the knowledge of viral RNA-dependent RNA polymerase (RdRp) as a druggable target. Favipiravir's journey to the clinic was accelerated by its potential to address pandemic influenza threats, and it has since been investigated for the treatment of numerous other viral infections, including COVID-19.[1]

These two landmark discoveries, separated by decades, highlight the enduring relevance of the pyrazine-2-carboxylic acid scaffold in addressing pressing global health challenges.

Quantitative Biological Activity of Pyrazine-2-Carboxylic Acid Derivatives

The therapeutic utility of pyrazine-2-carboxylic acid derivatives is underpinned by a wealth of quantitative biological data. The following tables summarize the in vitro activity of various substituted pyrazine-2-carboxamides against different pathogens and cell lines, providing a valuable resource for structure-activity relationship (SAR) studies and future drug design efforts.

| Compound Number | Substituent (R) on Phenyl Ring | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) | Reference |

| 1 | H | Mycobacterium tuberculosis H37Rv | >100 | - | [2] |

| 2 | 4-Cl | Mycobacterium tuberculosis H37Rv | 50 | - | [2] |

| 3 | 2,4-di-OCH3 | Mycobacterium tuberculosis H37Rv | 12.5 | - | [2] |

| 4 | 4-CF3 | Mycobacterium tuberculosis H37Rv | 25 | - | [2] |

| 5 | 3,4-di-Cl | Mycobacterium tuberculosis H37Rv | 100 | - | [2] |

| 6 | 4-CH3 | Mycobacterium tuberculosis H37Rv | 6.25 | - | [3] |

| 7 | 3-I-4-CH3 | Mycobacterium tuberculosis | <2.0 (µmol/L) | 0.728 | [4] |

| 8 | 4-OCH3 | Mycobacterium tuberculosis | 12.5 | - | [3] |

| 9 | 4-F | Mycobacterium tuberculosis | 12.5 | - | [3] |

| 10 | 4-Cl | Mycobacterium kansasii | >100 | - | [5] |

| 11 | 4-OH | Mycobacterium tuberculosis H37Ra | 3.91 | - | [5] |

| 12 | 4-CH3 | Mycobacterium tuberculosis H37Ra | 0.78 | - | [5] |

| 13 | 3-CF3 | Trichophyton mentagrophytes | 62.5 (µmol/mL) | - | [6] |

| 14 | 3,5-bis(CF3) | Mycobacterium tuberculosis | - | - | [7] |

| 15 | 3-CH3 | Candida albicans | >500 (µmol·dm⁻³) | - | [7] |

Table 1: Antimycobacterial and Antifungal Activity of Substituted N-Phenylpyrazine-2-carboxamides.

| Compound Number | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 16 | Pyrazinamide-metal complex | SNB-19 (Glioblastoma) | >100 | [8] |

| 17 | Pyrazinamide-metal complex | HCT-15 (Colon Cancer) | >100 | [8] |

| 18 | Pyrazinamide-metal complex | COLO-205 (Colon Cancer) | >100 | [8] |

| 19 | Pyrazinamide-metal complex | KB-3-1 (Cervical Cancer) | >100 | [8] |

| 20 | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | HepG2 (Liver Cancer) | Non-toxic | [2] |

| 21 | Darovasertib (PKC inhibitor) | - | 1.9 nM (PKCα) | [9] |

| 22 | FGFR inhibitor | - | <10 nM (FGFR1/4) | [9] |

Table 2: Cytotoxicity and Kinase Inhibitory Activity of Pyrazine-2-carboxamide Derivatives.

Key Signaling Pathways and Mechanisms of Action

The biological effects of pyrazine-2-carboxylic acid derivatives are mediated through distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the signaling pathways for pyrazinamide and favipiravir.

Caption: Mechanism of action of Pyrazinamide.

Caption: Mechanism of action of Favipiravir.

Experimental Protocols

The synthesis of pyrazine-2-carboxylic acid derivatives often involves multi-step procedures. Below are representative experimental protocols for the synthesis of key intermediates and final products, adapted from the scientific literature.

Protocol 1: Synthesis of Pyrazinamide from Pyrazine-2,3-dicarboxylic Acid

This protocol describes a method for producing pyrazinamide from pyrazine-2,3-dicarboxylic acid.[10]

Materials:

-

Pyrazine-2,3-dicarboxylic acid

-

Urea

-

Ortho-dichlorobenzene

Procedure:

-

A mixture of 84 parts (0.5 mol) of pyrazine-2,3-dicarboxylic acid and 90 parts (1.5 mols) of urea is prepared.

-

The mixture is added to a reaction vessel containing 1950 parts of ortho-dichlorobenzene, equipped for agitation and reflux.

-

The reaction vessel is heated, and the reaction mixture is refluxed under continuous agitation.

-

The temperature is maintained until the reaction is substantially complete, at which point the reaction mixture is a solution with a small amount of solids.

-

The hot liquid is decanted from the solids and cooled to 5°C.

-

The pyrazinamide that crystallizes out is filtered off.

-

The crude pyrazinamide can be purified by recrystallization from alcohol if desired.

Protocol 2: Synthesis of a Substituted N-Phenylpyrazine-2-carboxamide

This protocol outlines a general procedure for the synthesis of N-phenylpyrazine-2-carboxamides via an acyl chloride intermediate.[7]

Materials:

-

Substituted pyrazine-2-carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid)

-

Thionyl chloride

-

Dry benzene

-

Substituted aniline

-

Dry pyridine

-

Dry acetone

Procedure:

-

A mixture of the substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.

-

Excess thionyl chloride is removed by repeated evaporation with dry benzene in vacuo to yield the crude acyl chloride.

-

The crude acyl chloride is dissolved in dry acetone (50 mL).

-

This solution is added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) kept at room temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

-

The reaction mixture is then poured into 100 mL of cold water.

-

The crude amide product is collected by filtration and recrystallized from a suitable solvent (e.g., aqueous ethanol).

Protocol 3: Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile

This protocol describes a three-step synthesis of favipiravir starting from 3,6-dichloropyrazine-2-carbonitrile.[1]

Materials:

-

3,6-Dichloropyrazine-2-carbonitrile

-

Potassium fluoride (KF)

-

Sodium bicarbonate (NaHCO3)

-

Hydrogen peroxide (H2O2)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Fluorination: The 3,6-dichloro intermediate is fluorinated with KF to yield 3,6-difluoropyrazine-2-carbonitrile.

-

Hydroxylation: The 3,6-difluoro intermediate is then subjected to hydroxylation with aqueous NaHCO3.

-

Nitrile Hydrolysis and Final Product Formation: a. To the filtrate from the previous step, H2O2 (15 g) is added dropwise on an ice bath. b. The mixture is stirred at room temperature for one hour before heating to 45°C. c. 24 mL of concentrated HCl is added dropwise to adjust the pH to 1.6, leading to the precipitation of favipiravir. d. The mixture is cooled down and filtered. e. The solid is washed with 20 mL of cold water and 20 mL of cold ethanol, respectively, and dried under vacuum at 50°C to yield favipiravir with >99% purity. f. The product can be further crystallized from ethanol to yield a light-yellow solid.

Conclusion

The pyrazine-2-carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. From the serendipitous discovery of pyrazinamide's antitubercular properties to the rational design of the broad-spectrum antiviral favipiravir, this chemical class continues to yield compounds of significant clinical importance. The quantitative data and synthetic protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the exploration of new chemical space and the development of the next generation of pyrazine-based drugs. As our understanding of disease mechanisms deepens, the versatility of the pyrazine-2-carboxylic acid core ensures its continued relevance in the ongoing endeavor to improve human health.

References

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 6-(dimethylamino)pyrazine-2-carboxylic acid in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the heterocyclic compound 6-(dimethylamino)pyrazine-2-carboxylic acid. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization in a drug development context. The guide details established methods for solubility assessment in various solvents and comprehensive stability testing under different environmental conditions. This information is essential for formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements.

Introduction

This compound is a substituted pyrazine carboxylic acid derivative. The pyrazine ring is a core structure in numerous biologically active molecules. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is a fundamental prerequisite for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation options, while stability data is crucial for determining shelf-life, storage conditions, and identifying potential degradation products.

This guide will detail the standard procedures for generating and presenting this critical data.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption and bioavailability. The "like dissolves like" principle suggests that this compound, with its polar carboxylic acid and dimethylamino groups, will exhibit higher solubility in polar solvents.[1]

Predicted Solubility Characteristics

Based on the solubility of structurally related compounds like pyrazine-2-carboxylic acid, the following trends can be anticipated:

-

High Solubility: Expected in polar protic solvents such as water, ethanol, and methanol, due to the potential for hydrogen bonding with the carboxylic acid and nitrogen atoms in the pyrazine ring.[1] It is also expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).[1]

-

Low Solubility: Expected in non-polar solvents such as hexane and toluene, where the polar functional groups of the molecule cannot form favorable interactions.[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard.[2][3]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, DMSO, Polyethylene Glycol 400, Propylene Glycol)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

pH meter

Procedure:

-

An excess amount of solid this compound is added to a known volume of each solvent in a sealed container.

-

The containers are agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. This can take 24 to 72 hours.[4]

-

The resulting suspensions are centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV.

-

The pH of the aqueous solutions should be measured at the end of the experiment.[3]

Data Presentation: Solubility

Quantitative solubility data should be presented in a clear, tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | pH (for aqueous) |

| Purified Water | 25 | Data | Data | Data |

| PBS (pH 7.4) | 37 | Data | Data | 7.4 |

| 0.1 N HCl | 37 | Data | Data | ~1 |

| Ethanol | 25 | Data | Data | N/A |

| Methanol | 25 | Data | Data | N/A |

| Acetonitrile | 25 | Data | Data | N/A |

| DMSO | 25 | Data | Data | N/A |

| PEG 400 | 25 | Data | Data | N/A |

| Propylene Glycol | 25 | Data | Data | N/A |

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6] These studies establish a re-test period for the drug substance and recommended storage conditions.[7]

Potential Degradation Pathways

For pyrazine-based compounds, several degradation pathways can be anticipated:

-

Oxidative Degradation: The pyrazine ring and the dimethylamino group can be susceptible to oxidation. Studies on similar compounds have shown that oxidative pathways can be a primary mode of degradation.[8]

-

Reductive Degradation: Microbial or enzymatic reduction of the pyrazine ring has been observed for related compounds.[9][10][11]

-

Hydrolysis: While the core pyrazine ring is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of heterocyclic aromatic compounds.

Experimental Protocol for Stability Testing

A comprehensive stability study involves subjecting the compound to a variety of stress conditions to identify potential degradants and to long-term and accelerated conditions to determine the shelf-life.[12][13]

Objective: To evaluate the stability of this compound under various conditions and identify any degradation products.

Materials:

-

This compound (pure solid)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Acids, bases, and oxidizing agents for forced degradation studies

-

Validated stability-indicating analytical method (e.g., HPLC with a mass spectrometer detector to identify and quantify the parent compound and any degradants)

Procedure:

-

Forced Degradation (Stress Testing): The compound is exposed to harsh conditions to rapidly identify potential degradation products and pathways. This typically includes:

-

Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60 °C)

-

Base Hydrolysis: 0.1 N NaOH at room temperature

-

Oxidation: 3% Hydrogen Peroxide at room temperature

-

Thermal Stress: Dry heat (e.g., 80 °C)

-

Photostability: Exposure to light according to ICH Q1B guidelines.[12]

-

-

Accelerated and Long-Term Stability Studies: The solid compound is stored in controlled environmental chambers under the conditions specified by the International Council for Harmonisation (ICH) guidelines.

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[12]

-

-

Sample Analysis: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies) and analyzed using the stability-indicating method for purity, assay, and the presence of any degradation products.[5][12]

Data Presentation: Stability

The results of the stability studies should be summarized in tables.

Table 2: Forced Degradation of this compound

| Stress Condition | % Assay of Parent | % Total Impurities | Major Degradant(s) (RRT) |

| 0.1 N HCl / 60°C / 24h | Data | Data | Data |

| 0.1 N NaOH / RT / 24h | Data | Data | Data |

| 3% H₂O₂ / RT / 24h | Data | Data | Data |

| 80°C / 48h | Data | Data | Data |

| Photostability (ICH Q1B) | Data | Data | Data |

Table 3: Long-Term Stability of this compound at 25°C/60%RH

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | Conforms | Data | Data |

| 3 | Conforms | Data | Data |

| 6 | Conforms | Data | Data |

| 12 | Conforms | Data | Data |

| 24 | Conforms | Data | Data |

| 36 | Conforms | Data | Data |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the solubility and stability of this compound.

Caption: Experimental workflow for solubility and stability testing.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. fda.gov [fda.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. japsonline.com [japsonline.com]

- 6. www3.paho.org [www3.paho.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dspace.uohyd.ac.in [dspace.uohyd.ac.in]

- 11. Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp. HCU1 [ouci.dntb.gov.ua]

- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 13. pharmtech.com [pharmtech.com]

structural formula and molecular weight of 6-(dimethylamino)pyrazine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

6-(dimethylamino)pyrazine-2-carboxylic acid is a heterocyclic organic compound. Its core structure consists of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with a dimethylamino group at the 6th position and a carboxylic acid group at the 2nd position. The presence of these functional groups makes it a molecule of interest in medicinal chemistry and materials science.

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| CAS Number | 40262-53-1 |

Structural Formula

The two-dimensional structure of this compound is depicted below. The diagram illustrates the arrangement of atoms and the bonding within the molecule, highlighting the pyrazine core and its substituents.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are crucial for its application in research and development. The following sections outline the typical methodologies that would be employed.

3.1. Synthesis

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available pyrazine derivatives. A common synthetic route involves the nucleophilic aromatic substitution of a halogenated pyrazine precursor with dimethylamine, followed by the introduction and subsequent hydrolysis of a nitrile or ester group to yield the carboxylic acid.

A generalized workflow for the synthesis is presented below.

3.2. Purification and Characterization

Post-synthesis, the crude product would be purified using standard laboratory techniques such as recrystallization or column chromatography. The purity and identity of the final compound would then be confirmed through a series of analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Potential Applications

Derivatives of pyrazinecarboxylic acid are known for their wide range of biological activities. Given its structure, this compound could serve as a valuable building block in the development of novel therapeutic agents. Potential areas of investigation include its use as a scaffold for kinase inhibitors, antibacterial agents, or other targeted therapies. The specific signaling pathways that could be modulated by derivatives of this compound would be a subject of further research.

Methodological & Application

Application Notes and Protocols for 6-(dimethylamino)pyrazine-2-carboxylic acid in In-Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in-vitro evaluation of 6-(dimethylamino)pyrazine-2-carboxylic acid, a potential inhibitor of Activin receptor-like kinase 2 (ALK2). The protocols outlined below are standard methodologies for characterizing the potency, selectivity, and cellular activity of ALK2 inhibitors.

Overview and Mechanism of Action

This compound is investigated for its potential to inhibit the serine/threonine kinase ALK2 (also known as ACVR1). ALK2 is a type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG)[1].

The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand to a type II BMP receptor, which then recruits and phosphorylates the type I receptor, ALK2. Activated ALK2 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes involved in various cellular processes[2][3]. Inhibitors of ALK2, such as this compound, are designed to block the kinase activity of ALK2, thereby preventing the phosphorylation of downstream SMAD proteins and mitigating the effects of aberrant signaling.

Signaling Pathway Diagram

Caption: ALK2 signaling pathway and point of inhibition.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of this compound against ALK2 and related kinases. Data should be generated using the protocols described below. For comparison, published IC50 values for known ALK2 inhibitors are included.

| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |

| This compound | ALK2 | Biochemical | User Determined | N/A |

| This compound | ALK3 | Biochemical | User Determined | N/A |

| This compound | ALK5 | Biochemical | User Determined | N/A |

| This compound | ALK2 | Cellular (pSMAD) | User Determined | N/A |

| LDN-193189 | ALK2 | Biochemical | 0.7 | [4] |

| K02288 | ALK2 | Biochemical | 1.2 | [4] |

| DMH1 | ALK2 | Biochemical | ~10 | [4] |

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol measures the direct inhibition of ALK2 kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human ALK2 (ACVR1)[5]

-

Myelin Basic Protein (MBP) or Casein as substrate[5]

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

-

This compound (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)[2]

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%[5].

-

In a 96-well plate, add 5 µL of the test compound dilution or vehicle control.

-

Add 20 µL of a master mix containing the kinase assay buffer, ATP, and substrate to each well.

-

To initiate the reaction, add 25 µL of recombinant ALK2 enzyme in kinase assay buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure ADP production by following the ADP-Glo™ Kinase Assay Kit instructions:

-

Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Phospho-SMAD1/5/8 Assay (Western Blot)

This assay determines the ability of the test compound to inhibit ALK2-mediated phosphorylation of SMAD1/5/8 in a cellular context.

Materials:

-

Cells responsive to BMP stimulation (e.g., C2C12 myoblasts, primary fibroblasts from FOP patients)[6]

-

Cell culture medium and supplements

-

This compound

-

BMP ligand (e.g., BMP2, BMP4, or Activin A for mutant ALK2)[1][6]

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-SMAD1/5/8 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-SMAD levels to total SMAD or the loading control. Determine the IC50 value of the compound.

Dual Luciferase Reporter Assay for SMAD1/5/8 Activity

This assay indirectly measures ALK2 activity by quantifying the transcriptional activity of its downstream effectors, SMAD1/5/8.

Materials:

-

HEK293T or other suitable cells

-

BMP Response Element (BRE)-luciferase reporter plasmid[1]

-

A constitutively expressed Renilla luciferase plasmid (for normalization)[1]

-

Transfection reagent

-

This compound

-

BMP ligand

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Co-transfect cells with the BRE-luciferase reporter plasmid and the Renilla luciferase normalization plasmid.

-

After 24 hours, re-plate the cells into a 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound for 1 hour.

-

Stimulate the cells with a BMP ligand for 16-24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percent inhibition of BMP-induced reporter activity for each compound concentration and determine the IC50 value.

Experimental Workflow Diagram

Caption: General workflow for in-vitro inhibitor characterization.

References

- 1. Project overview: Establishing Cellular Assays to Screen for ALK2 Inhibitors – openlabnotebooks.org [openlabnotebooks.org]

- 2. promega.com [promega.com]

- 3. Smad Signaling in Skeletal Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. pnas.org [pnas.org]

Application of 6-(Dimethylamino)pyrazine-2-carboxylic Acid in Medicinal Chemistry: A Scaffolding Approach

Introduction

6-(Dimethylamino)pyrazine-2-carboxylic acid is a heterocyclic building block that has found utility in medicinal chemistry as a scaffold for the synthesis of diverse bioactive molecules. While direct therapeutic applications of this specific acid are not extensively documented, its structural motif is incorporated into compounds targeting a range of biological pathways, particularly in the areas of kinase inhibition and neurodegenerative diseases. This document provides an overview of its known applications, synthetic protocols for its derivatives, and the biological rationale for its use in drug discovery.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the creation of more complex molecules with therapeutic potential. Its pyrazine core, substituted with a dimethylamino group and a carboxylic acid, offers versatile handles for chemical modification.

1. Precursor for Bioactive Amide Derivatives: